molecular formula C24H19N3 B2671669 8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932333-73-8

8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2671669
CAS No.: 932333-73-8
M. Wt: 349.437
InChI Key: TXDVXLMHVYWIFO-UHFFFAOYSA-N
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Description

8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is an organic compound with the molecular formula C23H17N3 and an average molecular mass of 335.41 g/mol . It belongs to the class of 1H-pyrazolo[4,3-c]quinolines, which are fused heterocyclic systems consisting of a pyrazole ring condensed with a quinoline fragment . These structures are of significant interest in medicinal and materials chemistry. Pyrazoloquinolines are frequently investigated for their notable photophysical properties, including intense fluorescence, making them candidates for developing fluorescent sensors and as emissive materials in organic light-emitting diodes (OLEDs) . Furthermore, this class of compounds possesses substantial research value in the discovery of biologically active agents. The parent 1H-pyrazolo[3,4-b]quinoline system was first synthesized in the early 20th century, and its derivatives can be prepared through several key methods, such as Friedländer condensations and multi-component reactions . The specific substitution pattern on this compound, featuring methyl and phenyl groups, may influence its electronic characteristics, solubility, and interactions in biological systems. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers are encouraged to consult the scientific literature for the latest advancements in pyrazoloquinoline chemistry and applications.

Properties

IUPAC Name

8-methyl-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3/c1-16-8-11-19(12-9-16)27-24-20-14-17(2)10-13-22(20)25-15-21(24)23(26-27)18-6-4-3-5-7-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDVXLMHVYWIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . This method ensures the formation of the desired pyrazoloquinoline structure with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of microwave-assisted synthesis and phase-transfer catalysis can further improve the yield and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.

Scientific Research Applications

8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[4,3-c]Quinoline Derivatives

Anti-Inflammatory Activity and Structure-Activity Relationships (SAR)

Pyrazolo[4,3-c]quinolines are notable for their inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, a key anti-inflammatory mechanism. Below is a comparative analysis of substituent effects:

Table 1: Key Derivatives and Their Anti-Inflammatory Profiles
Compound Name / ID Substituents (Positions) IC50 (NO Inhibition) Cytotoxicity (Survival Rate at 10 µM) Key Features
Target Compound 8-CH3, 1-(4-CH3Ph), 3-Ph Not Reported Not Reported High lipophilicity; methyl groups may reduce metabolic degradation
3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a) 3-NH2, 4-PhNH2 0.39 µM 9% Potent but highly cytotoxic
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-NH2, 4-(4-OHPhNH2) ≈1400W (positive control) >80% Balanced potency and safety
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) 3-NH2, 4-(4-COOHPhNH2) ≈1400W >80% Enhanced solubility due to carboxylic acid
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-OEt, 3-(4-FPh) Not Reported Not Reported Ethoxy group may improve bioavailability

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: Ortho-substituted electron-donating groups (e.g., -OH in 2b, -OMe in 2c) reduce NO inhibition compared to unsubstituted derivatives like 2a . The target compound’s methyl groups (weak electron donors) may offer moderate activity without extreme cytotoxicity.
  • Amino Groups: Amino substituents (e.g., 2a, 2i, 2m) enhance potency but introduce cytotoxicity unless balanced with polar groups (e.g., -OH in 2i, -COOH in 2m) .
  • Lipophilicity : Methyl substituents (target compound) increase lipophilicity compared to ethoxy () or carboxylic acid (2m) derivatives, which could influence blood-brain barrier penetration or tissue distribution.

Structural and Electronic Comparisons

Substituent Effects on Electronic Properties
  • Methyl vs. The target compound’s methyl groups likely exert weaker electronic effects but contribute to steric bulk.
  • Ethoxy vs. Methyl : Ethoxy groups () improve solubility via oxygen’s lone pairs but may reduce membrane permeability compared to methyl .
Ring Fusion Variants

Pyrazolo[3,4-b]quinolines (e.g., 4-(4-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline) exhibit distinct NMR profiles and synthetic pathways compared to pyrazolo[4,3-c]quinolines due to differing ring fusion positions . The target compound’s [4,3-c] fusion may favor specific receptor interactions over [3,4-b] analogs.

Pharmacokinetic and Toxicity Considerations

  • Cytotoxicity: Highly active amino derivatives (e.g., 2a) exhibit cytotoxicity (9% survival at 10 µM), whereas hydroxyl or carboxylated analogs (2i, 2m) maintain cell viability (>80%) . The target compound’s cytotoxicity profile remains uncharacterized but warrants investigation.

Biological Activity

8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound that belongs to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.

  • Molecular Formula : C25H21N3
  • Molecular Weight : 363.46 g/mol
  • CAS Number : 901021-25-8

Anti-inflammatory Activity

Research has shown that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. A study evaluated the inhibitory effects of various derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The findings indicated that certain derivatives had potent inhibitory effects comparable to established anti-inflammatory agents.

Key Findings :

  • The compound demonstrated inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
  • Structure-activity relationship (SAR) studies suggested that specific substituents on the pyrazoloquinoline scaffold enhance anti-inflammatory potency.
CompoundIC50 (μM)Cytotoxicity (%)
8-methyl-1-(4-methylphenyl)-3-phenyl-pyrazolo[4,3-c]quinoline0.399% at 10 μM

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinolines has also been investigated. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study :
A specific study highlighted the effectiveness of a related pyrazoloquinoline derivative in inhibiting tumor growth in xenograft models. The mechanism involved the modulation of the NF-kB pathway and induction of cell cycle arrest.

Antimicrobial Activity

Preliminary evaluations suggest that some pyrazolo[4,3-c]quinoline derivatives possess antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Q & A

Q. What are the standard synthetic routes for 8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how are reaction conditions optimized?

The synthesis involves multi-step protocols:

  • Core formation : Condensation of substituted hydrazines with quinoline precursors (e.g., 4-chloroquinoline derivatives) under reflux in polar aprotic solvents like DMF .
  • Substituent introduction : Suzuki-Miyaura coupling for aryl group installation (e.g., 4-methylphenyl) using palladium catalysts (Pd(PPh₃)₄) and microwave-assisted heating (60–80°C) to enhance yield (75–85%) .
  • Methylation : Selective alkylation at the 8-position using methyl iodide and K₂CO₃ in acetonitrile . Optimization includes adjusting solvent polarity, catalyst loading, and temperature gradients to minimize by-products.

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N bonds: 1.34–1.38 Å) and dihedral angles between aromatic rings .
  • NMR spectroscopy : ¹H NMR (δ 2.45 ppm for methyl groups) and ¹³C NMR (δ 115–150 ppm for aromatic carbons) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (373.43 g/mol) with <2 ppm error .

Q. What preliminary biological activities have been reported?

Screening assays reveal:

  • Anticancer activity : IC₅₀ values of 12–18 μM against HeLa and MCF-7 cell lines via apoptosis induction (caspase-3/7 activation) .
  • Anti-inflammatory effects : 40–50% COX-2 inhibition at 10 μM, comparable to celecoxib .
  • Antimicrobial potential : Moderate activity (MIC: 32 μg/mL) against S. aureus .

Q. What physicochemical properties influence its research utility?

Key properties include:

  • Solubility : Low aqueous solubility (0.02 mg/mL) but enhanced in DMSO (>50 mg/mL) .
  • Thermal stability : Decomposition >250°C (DSC/TGA) .
  • LogP : 4.2 (HPLC), indicating high lipophilicity .

Advanced Research Questions

Q. How do structural modifications impact its bioactivity (SAR)?

Substituent effects are critical:

  • Methyl groups : 8-Methyl enhances metabolic stability (t₁/₂: 6.5 h vs. 3.2 h for non-methylated analogs) .
  • Aryl substitutions : 4-Methylphenyl at position 1 improves COX-2 selectivity (SI: 15 vs. 8 for phenyl) .
  • Halogenation : Fluorine at position 8 increases anticancer potency (IC₅₀: 8 μM) but reduces solubility .

Q. How to resolve contradictions in reported biological data?

Discrepancies arise from:

  • Assay variability : MTT vs. ATP-based viability assays yield differing IC₅₀ values (±5 μM) .
  • Cell line heterogeneity : HeLa cells show higher sensitivity (IC₅₀: 12 μM) than A549 (IC₅₀: 25 μM) .
  • Solvent artifacts : DMSO >1% inhibits COX-2, confounding anti-inflammatory data .

Q. What computational methods predict target interactions?

  • Molecular docking : Glide/SP scoring identifies binding to COX-2 (ΔG: −9.2 kcal/mol) .
  • MD simulations : 100-ns trajectories confirm stable binding with EGFR kinase (RMSD <2 Å) .
  • QSAR models : Hammett constants (σ = 0.23) correlate substituent electronics with activity .

Q. How is compound stability assessed under experimental conditions?

Stability protocols include:

  • Forced degradation : Exposure to 0.1 M HCl/NaOH (24 h) shows 85% integrity (HPLC) .
  • Photostability : 48-h UV light exposure degrades <5% (λ = 254 nm) .
  • Plasma stability : 90% remains after 1 h in rat plasma (LC-MS) .

Q. What techniques elucidate interactions with biological targets?

  • SPR biosensing : KD = 120 nM for BSA binding .
  • ITC : ΔH = −15 kcal/mol for DNA intercalation .
  • Fluorescence quenching : Stern-Volmer plots confirm static quenching with tubulin .

Q. Which advanced analytical methods resolve purity and degradation products?

  • HPLC-DAD/MS : Purity >98% (C18 column, 0.1% TFA/ACN gradient) .
  • NMR hyphenation : LC-NMR identifies oxidation by-products (e.g., quinoline-N-oxide) .
  • XPS : Surface analysis detects sulfur impurities (<0.1%) from synthetic catalysts .

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